molecular formula C10H16ClNO3 B1471476 4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1822673-72-2

4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1471476
CAS No.: 1822673-72-2
M. Wt: 233.69 g/mol
InChI Key: WDTHDIFAGKMMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticoccidial Activity

4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has demonstrated potential in antimicrobial and anticoccidial applications. A study by Georgiadis (1976) showed that derivatives of 2H-pyran-2-one exhibited significant in vitro antimicrobial activity and acted as effective coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).

Antibacterial and Antifungal Properties

Further research by Pawar, Sakhare, and Arbad (2016) indicated that Schiff base ligands derived from similar 2H-pyran-2-one compounds showed antibacterial and antifungal activity against various pathogens, including Escherichia coli and Candida albicans (Pawar et al., 2016).

Novel Synthetic Applications

In the field of organic synthesis, Wang, Zou, Zhao, and Shi (2011) developed an environment-friendly protocol for synthesizing 2H-pyran-2-one derivatives, highlighting the compound's utility in creating complex organic molecules (Wang et al., 2011).

Electrocatalytic Applications

A study by Elinson, Nasybullin, and Nikishin (2013) explored the electrocatalytic applications of 2H-pyran-2-one derivatives, demonstrating their potential in biomedical applications through efficient multicomponent reactions (Elinson et al., 2013).

Anticorrosion Properties

El Hattak et al. (2021) investigated the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media, finding significant inhibition efficacy and suggesting potential applications in material science (El Hattak et al., 2021).

Antioxidant Activity

Research by Saher et al. (2018) identified antioxidant properties in pyran-2-one derivatives, particularly those with specific substituents, offering insights into potential pharmaceutical applications (Saher et al., 2018).

Properties

IUPAC Name

4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTHDIFAGKMMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC(=O)OC(=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.